![molecular formula C10H16F2N2O2 B15061467 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H16F2N2O2 and a molecular weight of 234.24 g/mol . This compound is characterized by its unique structure, which includes a diazabicycloheptane core with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in research settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: The core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of amines and halogenated compounds under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Boc Protection:
Industrial Production Methods
While specific industrial production methods for 2-Boc-4,4-difluoro-2,6-diazabicyclo[32This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amine: Removal of the Boc group yields the corresponding free amine.
科学的研究の応用
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .
類似化合物との比較
Similar Compounds
2-Boc-2,6-diazabicyclo[3.2.0]heptane: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
6-Boc-2,6-diazabicyclo[3.2.0]heptane: Another structural isomer with variations in the position of the Boc group.
Uniqueness
2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical behavior and biological activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
特性
分子式 |
C10H16F2N2O2 |
|---|---|
分子量 |
234.24 g/mol |
IUPAC名 |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3 |
InChIキー |
XLTKDPRBZWJZEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


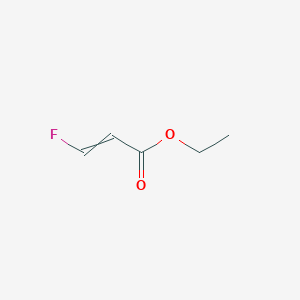
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
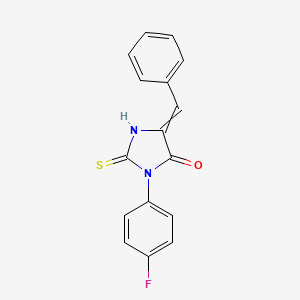

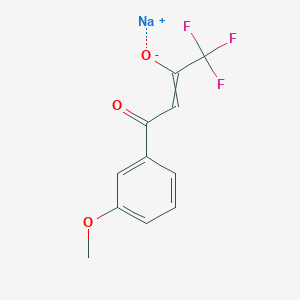
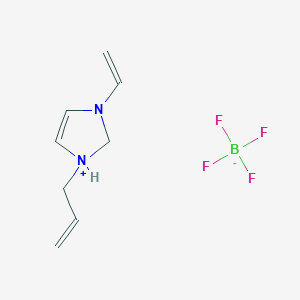

![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)
![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
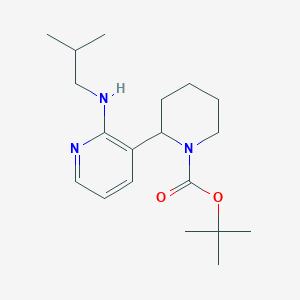
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
